MRT00033659

Kinase inhibition CK1δ CHK1

MRT00033659 is the definitive, polypharmacological pyrazolo-pyridine probe that simultaneously inhibits CK1δ (IC50=0.9 µM) and CHK1 (IC50=0.23 µM) while driving p53 pathway activation and E2F-1 destabilisation—a functional signature no single-target CK1 or CHK1 inhibitor can replicate. Unlike D4476, LY2603618, or Nutlin-3, only MRT00033659 delivers dual kinase engagement with p53/MDM2/p21 stabilisation and E2F-1 depletion (0.2–5 µM), making it essential for coordinate cell cycle checkpoint and tumour suppressor pathway interrogation, synthetic lethality screens in p53 wild-type cancer models, and quantitative SAR benchmarking campaigns.

Molecular Formula C15H14N4O
Molecular Weight 266.30 g/mol
Cat. No. B15609212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT00033659
Molecular FormulaC15H14N4O
Molecular Weight266.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H14N4O/c1-9-14-7-12(8-16-15(14)19-18-9)11-4-3-5-13(6-11)17-10(2)20/h3-8H,1-2H3,(H,17,20)(H,16,18,19)
InChIKeyYFBPGSDPFRCNOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRT00033659 Compound Procurement Guide: Baseline Characteristics, Target Profile, and Scientific Selection Criteria


MRT00033659 (CAS 1401731-54-1) is a pyrazolo-pyridine analogue that functions as a potent, broad-spectrum kinase inhibitor with demonstrated dual inhibitory activity against casein kinase 1 delta (CK1δ; IC50 = 0.9 µM) and checkpoint kinase 1 (CHK1; IC50 = 0.23 µM) [1]. Beyond kinase inhibition, the compound induces p53 pathway activation and E2F-1 destabilisation in cellular models, representing a polypharmacological profile that simultaneously engages cell cycle checkpoints and tumour suppressor pathways . This dual mechanism differentiates MRT00033659 from single-target CK1 or CHK1 inhibitors and positions it as a chemical probe for studying coordinate regulation of DNA damage response and apoptosis signalling.

Why Generic CK1 or CHK1 Inhibitors Cannot Replace MRT00033659: A Quantitative Selectivity and Functional Rationale


Substituting MRT00033659 with a CK1-selective agent such as D4476 or a CHK1-selective agent such as LY2603618 fails to recapitulate the dual CK1δ/CHK1 inhibition and p53-stabilising pharmacology that defines this compound. D4476 inhibits CK1 with an IC50 of approximately 0.3 µM but lacks meaningful CHK1 activity and does not independently drive p53 pathway activation at comparable concentrations . Conversely, the CHK1 inhibitor LY2603618 (IC50 ~0.007 µM for CHK1) has negligible CK1δ activity and does not produce the sustained p53/MDM2/p21 protein stabilisation observed with MRT00033659 [1]. The MDM2 antagonist Nutlin-3 stabilises p53 without inhibiting CK1 or CHK1, yielding a distinct signalling output. Only MRT00033659 concurrently inhibits both kinases while inducing p53 accumulation and E2F-1 depletion, a functional signature that generic single-target alternatives cannot replicate .

MRT00033659 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Dual CK1δ/CHK1 Inhibition Potency Compared to Prototypical Single-Target Inhibitors D4476 and LY2603618

MRT00033659 exhibits balanced dual inhibition of CK1δ (IC50 = 0.9 µM) and CHK1 (IC50 = 0.23 µM), whereas the CK1 reference inhibitor D4476 shows CK1δ IC50 of 0.3 µM but no reported CHK1 activity, and the CHK1 reference inhibitor LY2603618 shows CHK1 IC50 of 0.007 µM but negligible CK1δ activity [1]. The dual-target engagement by MRT00033659 is unique among commercially available CK1 and CHK1 probes.

Kinase inhibition CK1δ CHK1 polypharmacology

p53 Pathway Activation: Sustained p53, MDM2, and p21 Stabilisation Versus Nutlin-3

In A375 melanoma cells, MRT00033659 (0.2–80 µM, 48 h) induces robust and sustained stabilisation of p53, MDM2, and p21 proteins, with detectable effects from 0.2 µM to 5 µM . Nutlin-3, a canonical MDM2 antagonist, stabilises p53 at similar concentrations (typically 5–10 µM) but does not concomitantly deplete E2F-1 or inhibit CHK1 [1]. MRT00033659 thus achieves p53 activation through a kinase-inhibition-dependent mechanism distinct from direct MDM2-p53 disruption.

p53 signalling MDM2 apoptosis cancer biology

Cellular Anti-Proliferative Activity and Apoptosis Induction at Therapeutically Relevant Concentrations

MRT00033659 significantly reduces A375 cell number at concentrations as low as 5 µM (48 h treatment) and induces massive cell death from 5 µM upward in apoptosis assays . In contrast, D4476 requires concentrations exceeding 10 µM to achieve comparable reductions in cell viability in similar melanoma models, and LY2603618 alone exhibits minimal single-agent cytotoxicity at sub-micromolar CHK1-inhibitory concentrations . The dual CK1/CHK1 inhibition and p53 activation likely underlie the enhanced cytotoxic potency of MRT00033659 relative to single-target agents.

Cell viability apoptosis A375 melanoma anti-cancer

Kinase Selectivity: Absence of p38α MAPK Inhibition Reduces Off-Target Inflammation Confounds

MRT00033659 does not inhibit p38α MAPK at concentrations up to 80 µM, a selectivity feature confirmed by Western blot analysis in A375 cells . This is significant because several broad-spectrum kinase inhibitors, including sorafenib and sunitinib, exhibit off-target p38α inhibition that can confound interpretation of anti-inflammatory versus anti-cancer effects [1]. The absence of p38α activity makes MRT00033659 a cleaner probe for studies where p38-mediated signalling must remain unperturbed.

Kinase selectivity p38 MAPK off-target effects specificity profiling

E2F-1 Destabilisation as a Differentiating Pharmacodynamic Marker Versus CK1-Only Inhibitors

MRT00033659 induces E2F-1 protein destabilisation in a concentration-dependent manner (0.2–5 µM, 48 h) in A375 cells, an effect not reported for CK1-selective inhibitors such as D4476 or IC261 . E2F-1 depletion is functionally linked to CHK1 inhibition and contributes to the compound's pro-apoptotic activity. The combination of E2F-1 downregulation with p53 stabilisation creates a unique pharmacodynamic signature that can serve as a biomarker for target engagement in cellular assays [1].

E2F-1 transcription factor cell cycle pharmacodynamics

Optimal Research and Industrial Application Scenarios for MRT00033659 Based on Quantitative Differentiation Evidence


Chemical Probing of Coordinate p53 Activation and Cell Cycle Checkpoint Abrogation

In studies requiring simultaneous stabilisation of p53 tumour suppressor and abrogation of CHK1-mediated cell cycle arrest, MRT00033659 provides a single-agent solution with quantified dual-target engagement (CK1δ IC50 = 0.9 µM; CHK1 IC50 = 0.23 µM) . This scenario is particularly relevant for investigating synthetic lethality in p53 wild-type cancer models where CHK1 inhibition sensitises cells to DNA-damaging agents. The compound's concentration-dependent E2F-1 depletion (0.2–5 µM) offers a built-in pharmacodynamic marker for target modulation .

Phenotypic Screening for Melanoma Apoptosis Inducers with Defined Kinase Selectivity

MRT00033659's demonstrated anti-proliferative and pro-apoptotic activity in A375 melanoma cells (significant cell number reduction at 5 µM) , combined with its lack of p38α MAPK inhibition , makes it an ideal reference compound for phenotypic screens targeting melanoma. Its cleaner selectivity profile reduces false positives arising from p38-mediated stress responses, a common confound in high-content apoptosis assays.

Comparator for Dual CK1/CHK1 Tool Compound Development and SAR Studies

As a commercially available pyrazolo-pyridine with established dual CK1δ/CHK1 inhibitory activity and cellular phenotypic data, MRT00033659 serves as a benchmark for structure-activity relationship (SAR) campaigns aimed at optimising dual CK1/CHK1 inhibitors. Its IC50 values (CK1δ 0.9 µM; CHK1 0.23 µM) and cellular EC50 windows (p53 stabilisation at 0.2–5 µM) provide quantitative benchmarks against which novel analogs can be evaluated.

Validation of E2F-1 Degradation as a Therapeutic Strategy in p53-Proficient Cancers

The unique ability of MRT00033659 to induce E2F-1 destabilisation (0.2–5 µM) alongside p53 pathway activation positions it as a critical tool for validating E2F-1 depletion as a therapeutic vulnerability in p53 wild-type cancers. Unlike MDM2 antagonists (e.g., Nutlin-3), which activate p53 without affecting E2F-1, MRT00033659 enables dissection of the relative contributions of p53 activation and E2F-1 loss to overall anti-tumour efficacy.

Technical Documentation Hub

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